O-Desmethyltramadol hydrochloride

Opioid receptor binding MOR Ki Radioligand binding

O-Desmethyltramadol hydrochloride is the primary active metabolite responsible for tramadol's analgesic efficacy, exhibiting ~300-fold higher µ-opioid receptor affinity than the parent prodrug []. Procure this racemic reference standard to study biased MOR agonism (G-protein vs β-arrestin2), validate bioanalytical methods (LC-MS/MS), or quantify EP Impurity D during API manufacturing. Unlike tramadol, direct use bypasses variable CYP2D6 metabolism, ensuring reproducible pharmacokinetic data in preclinical pain models [].

Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
CAS No. 185453-02-5
Cat. No. B145512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyltramadol hydrochloride
CAS185453-02-5
Synonyms3-[(rel-1R,2R)2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol Hydrochloride; _x000B_2-[(rel-1R, 2R)(Dimethylamino)methyl]-1-(m-hydroxyphenyl)cyclohexanol Hydrochloride; 
Molecular FormulaC15H24ClNO2
Molecular Weight285.81 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl
InChIInChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1
InChIKeyIRGWVAWLHXDKIX-PBCQUBLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethyltramadol Hydrochloride (CAS 185453-02-5) Procurement Baseline and Core Identity


O-Desmethyltramadol hydrochloride (also known as O-desmethyltramadol, ODT, or the M1 metabolite) is the primary active metabolite of the synthetic analgesic tramadol. It is an opioid analgesic that is formed in vivo via hepatic O-demethylation of tramadol, primarily catalyzed by the cytochrome P450 enzyme CYP2D6 [1]. Chemically, it is designated as 3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol hydrochloride with a molecular weight of 285.81 g/mol [2]. As a racemic mixture, its (+)-enantiomer is a potent agonist at the µ-opioid receptor (MOR), while the (-)-enantiomer contributes to monoamine reuptake inhibition, a dual mechanism that defines its analgesic profile [3]. This compound is not merely an analytical artifact; it is the principal driver of tramadol's efficacy and serves as a direct research tool and reference standard for understanding opioid pharmacology, metabolic activation, and genotype-dependent drug response.

Why O-Desmethyltramadol Hydrochloride (CAS 185453-02-5) Cannot Be Simply Substituted by Tramadol or Other Analogs


Direct substitution of O-desmethyltramadol hydrochloride with the parent compound tramadol or structural analogs like tapentadol is scientifically unsound due to fundamental differences in their metabolic activation and direct pharmacodynamic profiles. Tramadol is a prodrug that relies entirely on variable CYP2D6-mediated metabolism to generate the active (+)-M1 metabolite, with studies showing a 300-fold difference in MOR affinity between the parent and the metabolite [1][2]. This introduces significant inter-patient variability in efficacy and safety. Tapentadol, while a direct-acting MOR agonist, exhibits a distinct functional bias and does not replicate the precise enantiomeric ratio and consequent monoamine reuptake inhibition profile of racemic O-desmethyltramadol [3]. The following evidence demonstrates that O-desmethyltramadol is a distinct molecular entity with unique, quantifiable properties that directly influence its suitability as a research tool and reference standard.

O-Desmethyltramadol Hydrochloride (CAS 185453-02-5): Quantified Differential Evidence vs. Tramadol and Tapentadol


µ-Opioid Receptor (MOR) Binding Affinity: O-Desmethyltramadol vs. Tramadol vs. Tapentadol

The (+)-enantiomer of O-desmethyltramadol exhibits a >700-fold higher binding affinity for the cloned human µ-opioid receptor (MOR) compared to racemic tramadol, and a >47-fold higher affinity compared to tapentadol. This is a direct measure of the compound's enhanced potency as a primary MOR agonist, independent of metabolic activation [1][2].

Opioid receptor binding MOR Ki Radioligand binding Pharmacology

Functional Activity at µ-Opioid Receptor (MOR): Equipotent to Morphine and Fentanyl for G-Protein Signaling

Despite having a lower binding affinity (Ki) than some opioids, O-desmethyltramadol is as effective as morphine, oxycodone, and fentanyl in eliciting G-protein coupling at the human MOR. In a cAMP accumulation assay, desmetramadol and its enantiomers performed as full agonists with an Emax of 100% relative to morphine, indicating maximal efficacy [1].

Functional assay cAMP G-protein signaling MOR EC50

Biased Agonism at µ-Opioid Receptor (MOR): G-Protein Bias vs. β-Arrestin2 Recruitment

O-desmethyltramadol exhibits a unique signaling bias at the human MOR. While it functions as a full agonist for G-protein-mediated signaling (see Evidence Item 2), it shows significantly reduced recruitment of β-arrestin2 even at supratherapeutic concentrations, unlike morphine or fentanyl. This functional selectivity is a key differentiator from traditional opioids [1].

Biased agonism β-arrestin G-protein signaling Safety pharmacology

Metabolic Bypass and Pharmacokinetic Consistency: O-Desmethyltramadol vs. Tramadol in CYP2D6-Poor Metabolizers

Tramadol's analgesic efficacy is entirely dependent on CYP2D6-mediated conversion to O-desmethyltramadol. In a clinical trial involving healthy participants rendered CYP2D6-deficient via paroxetine, tramadol (50 mg) produced analgesia comparable to placebo (p > 0.05). In contrast, a 20 mg dose of desmetramadol (O-desmethyltramadol) maintained its full analgesic effect (p = 0.003 vs. tramadol) under identical CYP2D6 inhibition, demonstrating complete independence from metabolic activation [1].

Pharmacogenomics CYP2D6 Metabolic activation Clinical pharmacology

CYP2D6 Allele-Specific Metabolic Clearance: Quantifying the Variable Production of O-Desmethyltramadol from Tramadol

The conversion of tramadol to O-desmethyltramadol is highly dependent on the specific CYP2D6 allele present. An in vitro study using recombinant CYP2D6 enzymes found that the intrinsic clearance (Vmax/Km) for the formation of O-desmethyltramadol varies by an order of magnitude across common allelic variants. Compared to the wild-type CYP2D6*1, clearance was nearly doubled for CYP2D6*2 (180%), but reduced to 20% for CYP2D6*10 and 10% for CYP2D6*17 [1].

Pharmacogenomics CYP2D6 Enzyme kinetics Drug metabolism

Analytical Reference Standard: Certified Solution for Forensic and Clinical LC-MS/MS Quantitation

O-Desmethyltramadol hydrochloride is available as a certified reference material (CRM) solution specifically formulated for analytical applications. For instance, Cerilliant® offers a 1.0 mg/mL solution in methanol (as free base) for use in calibrators and controls for LC-MS/MS and GC-MS methods. This is a defined, standardized material essential for the accurate quantitation of O-desmethyltramadol in biological matrices, unlike the variable, metabolically-derived analyte [1].

Analytical chemistry LC-MS/MS Forensic toxicology Reference standard

O-Desmethyltramadol Hydrochloride (CAS 185453-02-5): Optimal Research and Industrial Application Scenarios


Forensic Toxicology and Clinical Drug Monitoring: Quantitation of the Active Tramadol Metabolite

This compound is essential for developing and validating quantitative LC-MS/MS or GC-MS methods to measure O-desmethyltramadol levels in human plasma, urine, or other biological matrices. As a certified reference material, it enables accurate calibration curves and quality control samples, ensuring the precise quantitation of this active metabolite in patient monitoring, overdose investigations, or pharmacokinetic studies. Its use directly addresses the analytical challenge posed by the variable metabolic conversion of tramadol, providing a direct measure of the active moiety .

In Vitro Pharmacological Studies: Investigating MOR Signaling Bias and G-Protein Activation

O-desmethyltramadol serves as a crucial tool compound for in vitro receptor pharmacology. Its full agonist activity at MOR G-protein signaling (Emax = 100% of morphine) combined with its reduced β-arrestin2 recruitment makes it an ideal reference for studying biased agonism. Researchers can use it to dissect signaling pathways, evaluate new opioid candidates, or investigate the molecular mechanisms underlying the therapeutic window of atypical analgesics. This application leverages its unique pharmacodynamic signature, which is distinct from both tramadol (which requires metabolic activation) and traditional opioids like morphine or fentanyl [1].

Drug Discovery and Development: A Metabolic Bypass for In Vivo Analgesic Studies

In preclinical analgesic studies using animal models, the direct administration of O-desmethyltramadol eliminates the confounding variable of variable CYP2D6-mediated activation. This ensures consistent pharmacokinetics and allows for a direct evaluation of the compound's intrinsic analgesic properties, independent of the animal's metabolic phenotype. This is particularly valuable for studies aiming to establish clear structure-activity relationships or to assess the efficacy of novel analgesics where metabolic consistency is paramount [2].

Reference Standard for Impurity Profiling and Synthetic Process Control

During the synthesis of tramadol hydrochloride active pharmaceutical ingredient (API) or related compounds, O-desmethyltramadol hydrochloride is a key known impurity. As such, it is used as a reference standard in HPLC or UPLC methods to monitor and quantify impurity levels, ensuring batch-to-batch consistency and compliance with pharmacopoeial specifications (e.g., European Pharmacopoeia Impurity D) . Its use in process analytical technology (PAT) supports the production of high-purity tramadol for pharmaceutical use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desmethyltramadol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.